molecular formula C8H9BrFNO B13299115 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-OL CAS No. 1099671-36-9

2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-OL

Cat. No.: B13299115
CAS No.: 1099671-36-9
M. Wt: 234.07 g/mol
InChI Key: LGHJBYLZEZHUOW-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-OL: is an organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-bromo-2-fluorobenzene.

    Step 1: The bromine and fluorine-substituted benzene undergoes a Friedel-Crafts alkylation with ethylene oxide to introduce the ethan-1-OL group.

    Step 2: The resulting intermediate is then subjected to an amination reaction using ammonia or an amine source under controlled conditions to introduce the amino group.

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form various derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to replace the halogen atoms.

Major Products Formed:

    Oxidation: Formation of 2-amino-1-(4-bromo-2-fluorophenyl)ethanone.

    Reduction: Formation of 2-amino-1-(4-bromo-2-fluorophenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in studies to understand the interaction of amino alcohols with biological systems.

Medicine:

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-OL involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-2-(4-bromophenyl)ethan-1-OL: Similar structure but lacks the fluorine atom.

    1-(4-Bromo-2-fluorophenyl)ethan-1-amine: Similar structure but lacks the hydroxyl group.

    (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-OL: Similar structure but with a different stereochemistry.

Uniqueness:

  • The presence of both bromine and fluorine atoms on the phenyl ring, along with the amino and hydroxyl groups, makes 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-OL unique. This combination of functional groups provides distinct chemical reactivity and potential applications compared to its analogs.

Properties

CAS No.

1099671-36-9

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-amino-1-(4-bromo-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2

InChI Key

LGHJBYLZEZHUOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CN)O

Origin of Product

United States

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